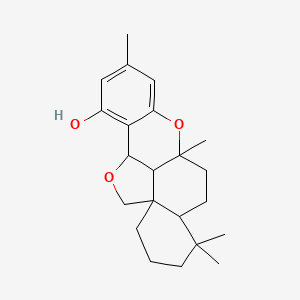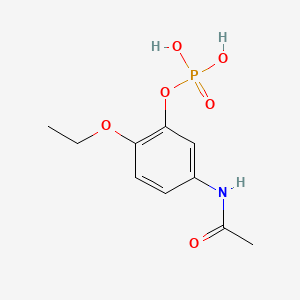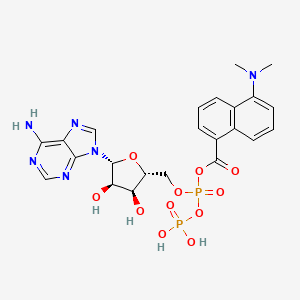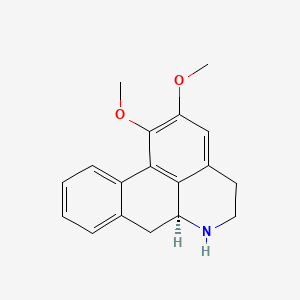
Perboric acid
Overview
Description
Perboric acid is a chemical compound primarily found in its salt form, sodium perborate. It is a peroxy acid with the chemical formula BHO₃. This compound is known for its wide range of functionalities in industrial settings, particularly as an oxidizing agent. It is commonly used in detergents, bleach powders, and personal care formulations .
Preparation Methods
Perboric acid can be synthesized through various methods. One common synthetic route involves the reaction of boric acid with hydrogen peroxide in the presence of a stabilizer. The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound. Industrial production methods often involve the use of sodium perborate, which is produced by reacting borax (sodium tetraborate) with hydrogen peroxide .
Chemical Reactions Analysis
Perboric acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. As an oxidizing agent, it can oxidize sulfides to sulfoxides and sulfones. Common reagents used in these reactions include acetic acid and ethylene glycol. The major products formed from these reactions are typically oxidized derivatives of the starting materials .
Scientific Research Applications
Perboric acid has numerous scientific research applications across various fields:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: In dentistry, sodium perborate monohydrate is used for the removal of phlegm, mucus, and other secretions associated with occasional sores in the mouth.
Medicine: It is used as a disinfectant for medical instruments and as an ointment for the protection of poison ivy dermatitis.
Industry: This compound is used in detergents, bleach powders, and personal care formulations as an oxidizing agent
Mechanism of Action
Perboric acid acts as a source of active oxygen. When it comes into contact with water, it hydrolyzes to form hydrogen peroxide and borate. The hydrogen peroxide then oxidizes the cellular components of surrounding bacteria, effectively killing them. This mechanism makes this compound an effective antiseptic and disinfectant .
Comparison with Similar Compounds
Perboric acid is often compared with other peroxy acids, such as peracetic acid and hydrogen peroxide. While all these compounds serve as oxidizing agents, this compound is unique in its stability and ease of handling. Sodium perborate, the salt form of this compound, is particularly valued for its stability and effectiveness in various applications. Similar compounds include:
Peracetic acid: Known for its strong oxidizing properties and use in disinfection.
Hydrogen peroxide: Widely used as a disinfectant and bleaching agent
This compound’s unique combination of stability, effectiveness, and versatility makes it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
hydroperoxy(oxo)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BHO3/c2-1-4-3/h3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYVWSJAZONVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BHO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058602 | |
| Record name | Perboric acid (HBO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.82 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
130-150 ºC but decomposes at 60 ºC | |
| Details | 'MSDS' | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Perboric acid acts as a source of active oxygen. In contact with water, perboric acid hydrolyzes to hydrogen and borate. As an antiseptic, the formation of hydrogen peroxide oxidizes the cellular components of the surrounding bacteria and kills them. | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14034-78-7 | |
| Record name | Perboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perboric acid (HBO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERBORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC4C3M1FO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)













